HL2-m5

Macrocyclic peptide engineering Protein-protein interaction inhibitors Affinity maturation

HL2-m5 is the first-in-class, most potent inhibitor of the Shh/PTCH1 protein-protein interaction (Kd=170 nM). Unlike Smo antagonists (e.g., vismodegib), it uniquely distinguishes ligand-dependent from mutation-driven Hedgehog pathway activation. It is the only validated tool for broad Hh analog inhibition (Shh, Ihh, Dhh). Its serum stability (t1/2>6-8h) and non-cytotoxic profile support multi-day 3D organoid and explant studies. This high-purity, genetically encoded macrocyclic peptide is an essential probe for advanced Hh research.

Molecular Formula C70H101N15O24S3
Molecular Weight 1632.8 g/mol
Cat. No. B15542006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHL2-m5
Molecular FormulaC70H101N15O24S3
Molecular Weight1632.8 g/mol
Structural Identifiers
InChIInChI=1S/C70H101N15O24S3/c1-33(2)25-47(82-69(107)56(35(4)87)74-37(6)89)63(101)83-51(31-86)67(105)80-49(27-39-30-72-42-12-10-9-11-41(39)42)65(103)79-48-26-38-13-15-40(16-14-38)109-21-24-112-32-52(68(106)85-57(36(5)88)70(108)78-46(58(71)96)28-54(92)93)84-62(100)45(20-23-111-8)77-66(104)50(29-55(94)95)81-61(99)44(19-22-110-7)75-59(97)34(3)73-60(98)43(76-64(48)102)17-18-53(90)91/h9-16,30,33-36,43-52,56-57,72,86-88H,17-29,31-32H2,1-8H3,(H2,71,96)(H,73,98)(H,74,89)(H,75,97)(H,76,102)(H,77,104)(H,78,108)(H,79,103)(H,80,105)(H,81,99)(H,82,107)(H,83,101)(H,84,100)(H,85,106)(H,90,91)(H,92,93)(H,94,95)/t34-,35+,36+,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,56-,57-/m0/s1
InChIKeyWASVHPKZZJQGTJ-UDFCJKPSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HL2-m5: First-in-Class Macrocyclic Peptide Inhibitor of Sonic Hedgehog/Patched (Shh/PTCH1) Interaction


HL2-m5 (CAS 2130846-15-8) is a genetically encoded, macrocyclic peptide inhibitor that targets the Sonic Hedgehog/Patched (Shh/PTCH1) protein-protein interaction, the most upstream event in ligand-induced activation of the Hedgehog (Hh) signaling pathway [1]. With a molecular weight of 1632.83 Da and the formula C70H101N15O24S3, this compound binds Shh with a Kd of 170 nM and inhibits Gli-controlled gene transcription in living cells with an IC50 of 230–250 nM . Developed through affinity maturation of a cyclic peptide derived from the Hedgehog-Interacting Protein (HHIP) L2 loop, HL2-m5 represents the most potent inhibitor of the Shh/PTCH1 interaction reported to date and serves as a first-in-class probe for ligand-dependent Hh pathway activation [1].

Why Smoothened Antagonists Cannot Substitute for HL2-m5 in Hedgehog Pathway Studies


Most commercially available Hedgehog pathway inhibitors, including vismodegib, cyclopamine, SANT-1, and PF-5274857, target the downstream Smoothened (Smo) receptor rather than the upstream Shh/PTCH1 interaction [1]. These Smo antagonists fail to distinguish between ligand-dependent and ligand-independent pathway activation and are ineffective against Smo mutations that confer resistance [2]. HL2-m5, by contrast, directly disrupts the initiating protein-protein interaction, enabling selective interrogation of ligand-driven Hh signaling while preserving the mechanistic integrity of downstream components [3]. The quantitative evidence below establishes HL2-m5's unique differentiation profile that generic Smo inhibitors cannot replicate.

HL2-m5 Procurement Evidence: Quantitative Differentiation from Closest Analogs


120-Fold Affinity Gain Over Linear Parent Peptide Defines Structural Value of Macrocyclization

HL2-m5 exhibits a Shh binding Kd of 170 nM, representing a 120-fold affinity improvement compared to the linear L2-derived parent peptide (Kd = 20 μM) [1]. This dramatic enhancement arises from sequential rounds of site-saturation mutagenesis and recombination of beneficial mutations (Asp4Trp, Glu7Ala, Gly10Met, Ser12Thr) combined with macrocyclization via an O2beY/Cys thioether bridge, which stabilizes the α-helical bioactive conformation as confirmed by circular dichroism [2].

Macrocyclic peptide engineering Protein-protein interaction inhibitors Affinity maturation

60-Fold Superior Cellular Potency Over Robotnikinin Positions HL2-m5 as Preferred Shh/PTCH1 Inhibitor

In NIH3T3 mouse embryo fibroblasts stimulated with Shh-N, HL2-m5 suppresses Gli-controlled luciferase expression with an IC50 of 250 nM [1]. The only other reported small-molecule Shh/PTCH1 inhibitor, robotnikinin, exhibits an IC50 of approximately 15 μM (15,000 nM) in a comparable cell-based assay [2]. This represents a 60-fold potency advantage for HL2-m5 (15,000 / 250 = 60).

Cellular pathway inhibition Gli-reporter assay Shh/PTCH1 antagonism

Broad Hedgehog Analog Cross-Reactivity Distinguishes HL2-m5 from Robotnikinin

HL2-m5 binds all three Hedgehog analogs with comparable nanomolar affinity: Shh Kd = 170 nM, Ihh Kd = 160 nM, Dhh Kd = 330 nM [1]. In contrast, robotnikinin shows significantly lower affinity toward Ihh and Dhh relative to Shh in competition assays [2]. The macrocyclic peptide's broad Hh analog coverage contrasts with the narrow selectivity of robotnikinin and the complete loss of Dhh binding observed for the HL2-m1 intermediate [3].

Hedgehog analog selectivity Ihh/Dhh inhibition Ligand profiling

Quantitative In Vivo Macrocyclization Ensures Reproducible Biosynthetic Access

HL2-m5 undergoes quantitative in vivo cyclization when expressed in E. coli cells using the O2beY/Cys amber suppression system, with MALDI-TOF MS analysis showing the macrocyclic peptide as the only detectable species and no detectable acyclic peptide [1]. This quantitative cyclization efficiency is maintained through all affinity maturation steps (HL2-m1, HL2-m3, HL2-m5), demonstrating the robustness of the O2beY-mediated cyclization chemistry [2]. In contrast, many synthetic macrocyclization strategies yield incomplete conversion and require extensive purification.

Peptide cyclization efficiency Recombinant peptide production O2beY/Cys chemistry

Serum Stability (t1/2 > 6-8 h) Supports In Vitro and Ex Vivo Experimental Utility

HL2-m5 demonstrates promising stability against proteolytic degradation in blood serum, with a half-life (t1/2) exceeding 6–8 hours [1]. This stability profile compares favorably with many linear peptide inhibitors that are rapidly degraded (t1/2 often < 30 minutes) and supports the compound's utility in cell culture and ex vivo tissue experiments requiring extended incubation periods.

Peptide stability Proteolytic degradation Serum half-life

Validated SPPS Route with 1.5% Overall Yield Enables Chemical Synthesis Access

A solid-phase peptide synthesis (SPPS) route for HL2-m5 was developed and validated, yielding the desired macrocyclic peptide with an overall yield of 1.5% after reverse-phase HPLC purification [1]. The route employs a preformed O2beY/Cys dipeptide building block for on-resin cyclization, followed by linear SPPS extension and final cleavage. While the absolute yield is modest, the route provides a fully synthetic alternative to recombinant production and has been demonstrated for both HL2-m5 and HL2-m1 [2].

Solid-phase peptide synthesis Macrocycle synthesis O2beY dipeptide building block

Validated Research Applications for HL2-m5 Based on Quantitative Evidence


Interrogation of Ligand-Dependent vs. Ligand-Independent Hedgehog Signaling in Cancer Models

HL2-m5 enables selective blockade of the Shh/PTCH1 interaction without affecting downstream Smoothened or Gli activity [1]. This specificity allows researchers to distinguish between autocrine/paracrine ligand-driven Hh pathway activation and mutation-driven, ligand-independent signaling. In contrast, Smo antagonists (e.g., vismodegib, SANT-1) cannot make this distinction [2]. The 250 nM cellular IC50 [3] provides sufficient potency for experiments in Hh-responsive cell lines including NIH3T3 fibroblasts, pancreatic cancer cells, and glioblastoma models.

Indian Hedgehog (Ihh) and Desert Hedgehog (Dhh) Pathway Studies

With nearly equivalent binding affinity for Ihh (Kd = 160 nM) and Dhh (Kd = 330 nM) compared to Shh (170 nM) [1], HL2-m5 is uniquely suited for investigations of Ihh-driven processes in bone development and osteoarthritis, or Dhh-mediated signaling in spermatogenesis and peripheral nerve sheath tumors. Robotnikinin, the only alternative Shh/PTCH1 small-molecule inhibitor, exhibits significantly reduced affinity for Ihh and Dhh [2], making HL2-m5 the only validated tool for broad Hh analog inhibition.

Structure-Activity Relationship (SAR) Studies on Macrocyclic Peptide Scaffolds

The complete evolutionary trajectory from HL2-m1 (Kd = 3.6 μM) through HL2-m2, HL2-m3 (Kd = 330 nM), HL2-m4, and HL2-m5 (Kd = 170 nM) provides a rich SAR dataset [1]. Researchers can use HL2-m5 as a reference compound to benchmark new macrocyclic Shh/PTCH1 inhibitors or to validate computational docking models. The validated SPPS route (1.5% yield) [2] further enables site-specific modifications for structure-guided optimization campaigns.

Ex Vivo Tissue Culture and Organoid Models Requiring Extended Incubation

HL2-m5's serum stability (t1/2 > 6–8 hours) [1] supports extended incubation protocols in ex vivo tissue explants and 3D organoid cultures, where frequent media changes are impractical. The lack of observed cytotoxicity at 10 μM [2] further ensures that pathway inhibition can be sustained over multi-day experiments without confounding toxicity effects.

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